

Fulacimstat: Application Notes on Clinical Safety and Tolerability

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fulacimstat

CAS No.: 1488354-15-9

Cat. No.: S528537

[Get Quote](#)

Abstract: **Fulacimstat** (BAY 1142524) is a first-in-class, orally available chymase inhibitor initially developed to mitigate adverse cardiac remodeling in patients with left ventricular dysfunction (LVD) following myocardial infarction (MI). These application notes consolidate key safety, tolerability, and pharmacokinetic data from early-phase clinical trials to inform researchers and drug development professionals.

Introduction and Mechanism of Action

1.1 Drug Profile **Fulacimstat** is a potent and selective small-molecule inhibitor of chymase, a chymotrypsin-like serine protease stored in and released by mast cells [1] [2]. Its chemical formula is $C_{23}H_{16}F_3N_3O_6$ [3].

1.2 Biological Rationale Chymase is implicated in pathological processes such as fibrosis and cardiac remodeling through the local production of angiotensin II and activation of transforming growth factor-beta (TGF- β) and matrix metalloproteinases (MMPs) [4]. By inhibiting chymase, **Fulacimstat** aims to provide a multi-functional anti-remodeling effect, specifically targeting the tissue-based renin-angiotensin system without affecting the circulatory system, which may avoid blood pressure-related side effects [1] [4]. More recently, chymase has been found to inactivate plasmin within clots, positioning **Fulacimstat** as a potential profibrinolytic agent for safe thrombus resolution in conditions like stroke [1] [2].

Summary of Clinical Safety and Tolerability

The following tables summarize core findings from Phase I and Phase II clinical studies.

Table 1: Overview of Clinical Studies on Fulacimstat

Study Description	Phase	Population	Key Doses & Duration	Primary Findings
First-in-Human SAD/MAD [5]	I	Healthy Male Volunteers (N=Not specified)	SAD: 1-200 mg (fasted), 5 mg (fed). MAD: 5-50 mg BID, 100 mg QD for 5 days.	Safe and well-tolerated. No effects on HR or BP. Linear PK, $t_{1/2}$: ~6.8-12.0 hrs.
CHIARA MIA 1 [6] [7]	II	Stable Patients with LVD post-MI (N=49)	5 mg BID, 10 mg BID, 25 mg BID, 50 mg QD for 2 weeks.	Safe and well-tolerated at all doses. No clinically relevant effects on vital signs or potassium.

Table 2: Summary of Safety and Tolerability Outcomes

Assessment Parameter	Phase I (Healthy Volunteers) [5]	Phase II CHIARA MIA 1 (Post-MI Patients) [6]
General Tolerability	Well tolerated	Well tolerated at all examined doses
Common Adverse Events	No significant difference vs. placebo	No major safety signals; manageable profile
Serious Adverse Events	Not reported	No relevant issues reported
Effects on Vital Signs	No effects on heart rate or blood pressure	No clinically relevant effects on vital signs or potassium levels
Food Effect	Negligible impact on pharmacokinetics	Not assessed in this study

Detailed Experimental Protocols

3.1 Phase I Study: Pharmacokinetics and Tolerability in Healthy Volunteers [5]

- **Objective:** To assess the safety, tolerability, pharmacokinetics (PK), and food effect of single and multiple ascending doses of **Fulacimstat**.
- **Study Design:** Three randomized, single-center, placebo-controlled trials.
 - **Part A (Single Ascending Dose):** Subjects received single oral doses of 1-200 mg as a liquid service formulation or immediate-release (IR) tablets in a fasted state.
 - **Part B (Food Effect):** The effect of a high-fat/high-calorie meal on the 5 mg dose was investigated.
 - **Part C (Multiple Ascending Dose):** Doses of 5-50 mg twice daily (BID) and 100 mg once daily (QD) were administered for 5 consecutive days.
- **Key Assessments:**
 - **Safety:** Adverse event monitoring, clinical laboratory tests, vital signs (including heart rate and blood pressure), and ECG.
 - **Pharmacokinetics:** Serial blood sampling to determine maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), area under the curve (AUC), and terminal half-life (t_{1/2}).

3.2 Phase II (CHIARA MIA 1) Study: Safety in Post-MI Patients [6] [7]

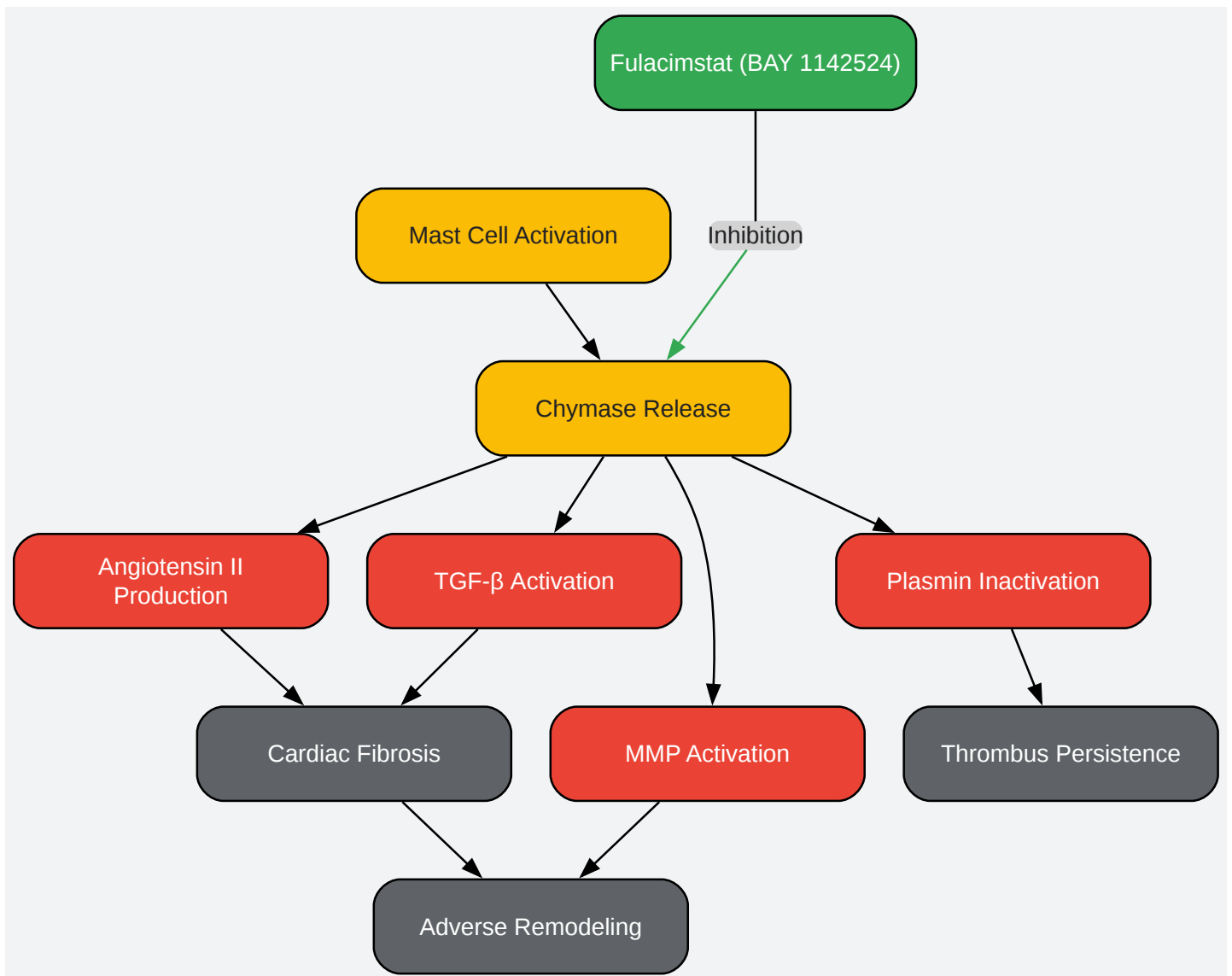
- **Objective:** To examine the safety and tolerability of **Fulacimstat** in clinically stable patients with LVD after a remote MI.
- **Study Design:** A multicenter, multinational, randomized, single-blind, placebo-controlled, parallel-group study.
- **Participants:** 49 patients, aged 40-79, with left ventricular ejection fraction (LVEF) ≤ 45% due to a prior MI. All patients were on stable, evidence-based standard-of-care therapies for LVD post-MI, including an ACE inhibitor or ARB.
- **Intervention:** Patients were treated for 2 weeks with either placebo (n=12 total across groups) or one of four **Fulacimstat** regimens:
 - 5 mg twice daily (n=9)
 - 10 mg twice daily (n=9)
 - 25 mg twice daily (n=10)
 - 50 mg once daily (n=9)
- **Primary Outcomes:**
 - Incidence and severity of adverse events.
 - Incidence of serious adverse events.
- **Secondary & Exploratory Outcomes:**
 - Vital signs and clinical laboratory parameters (including potassium levels).
 - Plasma concentrations of **Fulacimstat** to assess exposure.

Experimental Considerations

- **Patient Population:** The safety profile in Phase II was established in a chronic, stable patient population with comorbidities and concomitant medications typical for post-MI LVD, supporting the feasibility of trials in acute MI settings [6].
- **Dosing Strategy:** The pharmacokinetic profile (dose-linear exposure, negligible food effect, half-life of ~7-12 hours) supports once-daily or twice-daily oral dosing [5]. Plasma exposures in the Phase II study reached levels predicted to be therapeutically active [6].
- **Combination Therapy:** The absence of effects on blood pressure or heart rate is a critical finding, as it supports the potential safe use of **Fulacimstat** in combination with standard-of-care antihypertensive therapies like ACE inhibitors or ARBs without compounding hypotensive risks [6] [5].

Signaling Pathway and Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of **Fulacimstat** in the context of cardiac remodeling and thrombosis.



[Click to download full resolution via product page](#)

*Diagram 1: Proposed Mechanism of **Fulacimstat**.* This diagram illustrates how **Fulacimstat** inhibits released chymase, blocking its role in promoting cardiac fibrosis, adverse remodeling via multiple pathways (Angiotensin II, TGF- β , MMPs), and thrombus persistence via plasmin inactivation [1] [2] [4].

Conclusion

Integrated data from Phase I and II clinical trials demonstrate that **Fulacimstat** has a favorable safety and tolerability profile in both healthy volunteers and clinically stable post-MI patients with LVD. Its lack of

effect on blood pressure and heart rate is a distinct advantage, supporting its further investigation as a potential anti-remodeling and profibrinolytic agent to be used on top of standard heart failure therapy.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Discovery and Preclinical Characterization of Fulacimstat ... [pmc.ncbi.nlm.nih.gov]
2. Discovery and Preclinical Characterization of Fulacimstat ... [pubmed.ncbi.nlm.nih.gov]
3. Fulacimstat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. New Targets in Heart Failure Drug Therapy [frontiersin.org]
5. Pharmacokinetics, Safety, and Tolerability of the Novel ... [pubmed.ncbi.nlm.nih.gov]
6. Safety and Tolerability of the Chymase Inhibitor Fulacimstat ... [pubmed.ncbi.nlm.nih.gov]
7. Heart Failure | Study 17055 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

To cite this document: Smolecule. [Fulacimstat: Application Notes on Clinical Safety and Tolerability].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528537#fulacimstat-safety-tolerability-clinical-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com